2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline
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Overview
Description
2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with an ethyl group at the second position and a pyrrolidinyl group at the third position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline typically involves the condensation of 2-ethylquinoxaline with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the ethyl and pyrrolidinyl substitutions.
2-Methyl-3-(pyrrolidin-1-yl)quinoxaline: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-3-(piperidin-1-yl)quinoxaline: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
2-Ethyl-3-(pyrrolidin-1-yl)quinoxaline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and the pyrrolidinyl group can enhance its interaction with biological targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
2-ethyl-3-pyrrolidin-1-ylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-11-14(17-9-5-6-10-17)16-13-8-4-3-7-12(13)15-11/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVGFMMUVAAJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C1N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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